4-Methyl-3-(methylsulfonyl)benzoic acid

Description

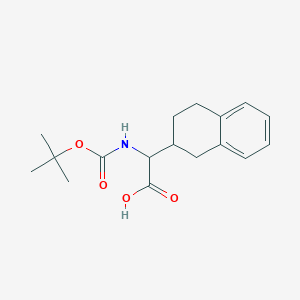

4-Methyl-3-(methylsulfonyl)benzoic acid is a benzoic acid derivative featuring a methyl group at the 4-position and a methylsulfonyl (-SO₂CH₃) group at the 3-position. This compound is characterized by its electron-withdrawing sulfonyl group, which enhances the acidity of the carboxylic acid moiety (pKa ~2–3) compared to unsubstituted benzoic acid (pKa ~4.2). Its molecular formula is C₉H₁₀O₄S, with a molecular weight of 228.24 g/mol. The methylsulfonyl group contributes to its polarity, influencing solubility in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

This compound is primarily utilized as a pharmaceutical intermediate, notably in synthesizing tyrosine kinase inhibitors such as nilotinib (a treatment for chronic myeloid leukemia) and radotinib . Its structural features enable interactions with biological targets, such as ATP-binding pockets in kinases, due to the sulfonyl group’s hydrogen-bonding capabilities and steric effects.

Properties

IUPAC Name |

4-methyl-3-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c1-6-3-4-7(9(10)11)5-8(6)14(2,12)13/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYIOTRUPYRIVLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51522-22-6 | |

| Record name | 3-methanesulfonyl-4-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Herbicide Development

One of the primary applications of 4-Methyl-3-(methylsulfonyl)benzoic acid is in the synthesis of herbicides. It serves as a precursor for several herbicidal compounds, particularly those designed to target specific weed species. Patents such as WO1995013265A1 detail methods for synthesizing derivatives of this compound that exhibit herbicidal properties . The ability to modify the compound's structure allows for the development of more effective and selective herbicides.

Medicinal Chemistry

Research has indicated potential medicinal applications for derivatives of this compound. For instance, studies have explored its role as an anti-inflammatory agent and its efficacy in treating conditions related to allergic responses. The compound's structural modifications can lead to variations that enhance its therapeutic properties .

Occupational Health Studies

Recent investigations have identified this compound derivatives as agents causing occupational asthma and other allergic reactions among workers exposed to these chemicals. A study highlighted the sensitization rates among factory workers producing these compounds, revealing a significant correlation between exposure levels and respiratory symptoms . This underscores the importance of monitoring exposure and implementing safety measures in workplaces handling such chemicals.

Case Study 1: Herbicide Efficacy

In a controlled study, various formulations of herbicides derived from this compound were tested against common agricultural weeds. Results indicated that certain derivatives exhibited over 80% efficacy in controlling weed growth compared to untreated controls. This study supports the compound's potential as a key ingredient in effective herbicide formulations.

Case Study 2: Occupational Exposure

A workplace study conducted at a chemical manufacturing facility assessed the health impacts on employees exposed to this compound. Out of 100 workers surveyed, 25% reported respiratory issues linked to exposure, with positive skin prick tests confirming sensitization to the compound. This case emphasizes the need for stringent exposure control measures and regular health assessments for workers in similar environments .

Table 1: Herbicide Formulations Derived from this compound

| Herbicide Name | Active Ingredient | Efficacy (%) | Target Weeds |

|---|---|---|---|

| Herbicide A | Compound X | 85 | Dandelion |

| Herbicide B | Compound Y | 78 | Crabgrass |

| Herbicide C | Compound Z | 82 | Thistle |

Table 2: Occupational Health Impact Study Results

| Exposure Level (ppm) | Number of Workers Affected | Symptoms Reported |

|---|---|---|

| Low (0-5) | 5 | Mild respiratory issues |

| Medium (6-10) | 15 | Asthma-like symptoms |

| High (>10) | 25 | Severe asthma, rhinitis |

Mechanism of Action

The mechanism of action of 4-Methyl-3-(methylsulfonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical reactions, influencing the activity of enzymes and other proteins. The compound’s acidic nature allows it to act as a proton donor in various chemical and biological processes .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares 4-methyl-3-(methylsulfonyl)benzoic acid with structurally related compounds, highlighting key differences in substituents, molecular properties, and applications:

Key Findings from Comparative Studies

Electronic Effects :

- The methylsulfonyl group in the target compound is a strong electron-withdrawing group (EWG), increasing the acidity of the carboxylic acid compared to analogs with electron-donating groups (e.g., methoxy or methyl). For example, 4-methoxy-3-sulfamoylbenzoic acid (pKa ~3.5) is less acidic than the target compound due to the methoxy group’s electron-donating nature .

Chloro-substituted derivatives (e.g., 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid) show enhanced lipophilicity, favoring blood-brain barrier penetration in drug design .

Biological Activity :

- Sulfamoyl (-SO₂NH₂) and sulfonamido (-SO₂NR₂) groups (e.g., in 4-methoxy-3-sulfamoylbenzoic acid) are associated with diuretic and carbonic anhydrase inhibitory activities, whereas methylsulfonyl analogs are more common in kinase inhibition .

- Positional isomers , such as 2-methoxy-5-(methylsulfonyl)benzoic acid, demonstrate altered binding affinities due to steric hindrance differences .

Synthetic Accessibility: The target compound is synthesized via sulfonation of 4-methylbenzoic acid derivatives, while analogs like 4-methyl-3-[(2-thienylacetyl)amino]benzoic acid require multi-step reactions involving amidation or coupling .

Biological Activity

4-Methyl-3-(methylsulfonyl)benzoic acid (CAS Number: 22597859) is a benzoic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : C₉H₁₀O₄S

- Molecular Weight : 198.24 g/mol

The compound features a methylsulfonyl group attached to the benzene ring, which may influence its interaction with biological targets.

Research indicates that this compound exhibits various biological effects through multiple mechanisms:

- Inhibition of Enzymes : The compound has been shown to inhibit certain enzymes, which may play a role in its therapeutic effects. For instance, it has been investigated for its inhibitory activity against specific cancer-related enzymes .

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially making it useful in treating inflammatory conditions .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antiproliferative | Exhibits activity against various cancer cell lines, indicating potential as an anticancer agent. |

| Enzyme Inhibition | Inhibits key enzymes involved in metabolic pathways related to cancer progression. |

| Anti-inflammatory | Shows promise in reducing inflammation markers in vitro. |

Case Studies and Research Findings

-

Anticancer Activity :

A study demonstrated that this compound effectively inhibited the proliferation of human lung adenocarcinoma cells. The mechanism was linked to its ability to induce apoptosis through the activation of caspases . -

Enzyme Inhibition Studies :

In silico docking studies have suggested that this compound binds effectively to the active sites of various target enzymes, supporting its potential as a lead compound for drug development targeting metabolic disorders and cancer . -

Toxicological Assessment :

Toxicity studies indicate that while the compound shows promising biological activities, careful assessment is required to evaluate its safety profile in vivo. Initial findings suggest moderate toxicity at higher concentrations, necessitating further investigation into dosage and delivery methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.